molecular formula C10H11BrO2 B8424181 5-Bromo-2,3-dihydro-3,3-dimethyl-2-hydroxybenzofuran

5-Bromo-2,3-dihydro-3,3-dimethyl-2-hydroxybenzofuran

Cat. No. B8424181
M. Wt: 243.10 g/mol
InChI Key: VEBZDEWJLQJJDJ-UHFFFAOYSA-N
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Patent
US07148226B2

Procedure details

To a solution of 5-Bromo-3,3-dimethyl-3H-benzofuran-2-one (1.199 g, 5.0 mmol) (described in Step 2 of Example A(68), ), dissolved in anhydrous CH2Cl2 (20 ml), and cooled to −78° C., was added DIBAL (3.67 mL, 5.5 mmol, 1.5M in Toluene). The reaction was stirred for 1 h at this temperature then quenched with 1N HCl until acidic. The resulting mixture was extracted with ether, which was washed with brine, dried with MgSO4, concentrated and purified by silica gel chromatography (gradient elution 5–15% Ethylacetate/Hexanes). Yield 0.95 g, 79%.
Quantity
1.199 g
Type
reactant
Reaction Step One
Name
Quantity
3.67 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8](=[O:10])[C:7]([CH3:12])([CH3:11])[C:6]=2[CH:13]=1.CC(C[AlH]CC(C)C)C>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH:8]([OH:10])[C:7]([CH3:11])([CH3:12])[C:6]=2[CH:13]=1

Inputs

Step One
Name
Quantity
1.199 g
Type
reactant
Smiles
BrC=1C=CC2=C(C(C(O2)=O)(C)C)C1
Step Two
Name
Quantity
3.67 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 h at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched with 1N HCl until acidic
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ether, which
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (gradient elution 5–15% Ethylacetate/Hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC=1C=CC2=C(C(C(O2)O)(C)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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